molecular formula C18H15Cl2N5OS B12009315 N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 587004-88-4

N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12009315
CAS No.: 587004-88-4
M. Wt: 420.3 g/mol
InChI Key: GCJJZKWNJWDPJH-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3,4-dichlorophenyl moiety and a prop-2-en-1-yl-substituted triazole ring linked via a sulfanylacetamide bridge. Its molecular formula is C₁₉H₁₅Cl₂N₅OS, with an average molecular weight of 432.33 g/mol and a monoisotopic mass of 431.0345 Da . The 3,4-dichlorophenyl group contributes to lipophilicity, influencing membrane permeability and binding affinity in biological systems.

Synthetic routes for analogous triazole-acetamides typically involve S-alkylation of triazole-3-thiol intermediates with α-chloroacetamides in the presence of bases like K₂CO₃ or KOH (e.g., as seen in and ). The compound’s structural analogs have been explored for diverse pharmacological activities, including anti-inflammatory and anti-exudative effects .

Properties

CAS No.

587004-88-4

Molecular Formula

C18H15Cl2N5OS

Molecular Weight

420.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H15Cl2N5OS/c1-2-9-25-17(15-5-3-4-8-21-15)23-24-18(25)27-11-16(26)22-12-6-7-13(19)14(20)10-12/h2-8,10H,1,9,11H2,(H,22,26)

InChI Key

GCJJZKWNJWDPJH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, pyridine, and various triazole precursors. Common synthetic routes may involve:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the prop-2-en-1-yl group: This step may involve alkylation reactions using allyl halides.

    Coupling with the acetamide moiety: This can be done using acylation reactions with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Recent studies have highlighted the antimicrobial and antifungal properties of compounds related to N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Specific applications include:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant activity against various strains of bacteria and fungi:

  • Gram-positive bacteria such as Staphylococcus aureus.
  • Fungal pathogens , including Candida species resistant to conventional treatments.

For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics like vancomycin and daptomycin .

Anticancer Potential

There are indications that triazole derivatives may possess anticancer properties. Studies exploring related compounds have reported cytotoxic effects against cancer cell lines, suggesting that modifications to the triazole structure could enhance these effects .

Agricultural Applications

The compound may also have potential in agriculture as a fungicide or herbicide. The triazole moiety is known for its ability to inhibit fungal growth by interfering with ergosterol biosynthesis. This makes it a candidate for developing new agrochemicals aimed at controlling plant pathogens .

Case Studies and Research Findings

Several case studies and research articles provide insights into the applications of this compound:

Study/SourceFindings
MDPI Article Demonstrated antimicrobial activity against drug-resistant strains.
Patent EP2187742B1 Discussed potential applications in pharmaceuticals for treating infections.
ResearchGate Study Explored anticancer properties of related compounds with promising results.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Notable Properties/Activities Reference
Target compound R1=3,4-Cl₂C₆H₃; R2=prop-2-en-1-yl; R3=pyridin-2-yl 432.33 Potential anti-inflammatory activity
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1=3,5-(OCH₃)₂C₆H₃; R2=4-CH₃C₆H₄; R3=pyridin-4-yl 488.54 Enhanced solubility due to methoxy groups
N-(3-Chloro-4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1=3-Cl-4-OCH₃C₆H₃; R2=prop-2-en-1-yl; R3=pyridin-2-yl 448.89 Improved metabolic stability
2-{[4-Ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide R1=3,4-F₂C₆H₃; R2=ethyl; R3=pyridin-2-yl 418.40 Reduced cytotoxicity compared to Cl-substituted analogs
2-{[5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide R1=3,4-Cl₂C₆H₃; R2=H; R3=furan-2-yl 398.23 Moderate anti-exudative activity (67% inhibition at 10 mg/kg)

Key Observations :

Substituent Effects on Bioactivity: The 3,4-dichlorophenyl group (target compound) confers higher lipophilicity compared to 3,5-dimethoxyphenyl () or 3,4-difluorophenyl (), which may enhance membrane penetration but increase toxicity risks .

85% for diclofenac sodium) . Pyridin-4-yl analogs () exhibit altered hydrogen-bonding profiles due to the nitrogen’s position, affecting target selectivity .

Pharmacokinetic Properties :

  • Methoxy groups (e.g., 3-chloro-4-methoxy in ) enhance metabolic stability by resisting oxidative degradation .
  • Fluorine substituents () improve bioavailability through increased electronegativity and reduced metabolic clearance .

Comparative Pharmacological Data

Anti-Exudative Activity :

  • The target compound’s furan-containing analog () demonstrated 67% inhibition of edema at 10 mg/kg in rat models, comparable to diclofenac sodium (85% at 8 mg/kg) .
  • N-(3,5-dimethoxyphenyl) derivatives () showed lower efficacy (52% inhibition), likely due to reduced membrane affinity from polar methoxy groups .

Drug-Like Parameters :

  • Computational studies () predict the target compound’s LogP = 3.2 , aligning with Lipinski’s rule (optimal range: −0.4 to +5.6), and moderate aqueous solubility (≈25 µM) .
  • 3,4-Difluorophenyl analogs () exhibit lower LogP (2.8) and higher solubility (≈50 µM), favoring oral administration .

Biological Activity

N-(3,4-dichlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structural features contribute to its diverse biological activities, particularly in the realm of antifungal and antimicrobial properties. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C19H19Cl2N5OSC_{19}H_{19}Cl_2N_5OS and a molecular weight of approximately 396.35 g/mol. The presence of the triazole ring and the dichlorophenyl moiety are significant as they are often associated with various pharmacological activities.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. Compounds with similar structures have shown efficacy against various fungal pathogens, including drug-resistant strains of Candida species. The mechanism of action is believed to involve inhibition of specific ATP-utilizing enzymes critical for fungal growth and survival .

Antimicrobial Activity

In addition to antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity against bacteria. Studies have shown that triazole derivatives can inhibit both Gram-positive and Gram-negative bacteria, making them valuable in combating infections caused by resistant strains .

The unique combination of functional groups in this compound enhances its selectivity and potency against fungal pathogens compared to other triazole derivatives. Interaction studies reveal that similar compounds can disrupt key cellular pathways involved in fungal metabolism and growth regulation .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to create the triazole structure.
  • Introduction of the Dichlorophenyl Moiety : This step is crucial for enhancing biological activity.
  • Sulfanyl Group Attachment : The sulfanyl group is added to facilitate interactions with biological targets.

Optimizing these synthetic routes is essential for achieving high yields and purity suitable for biological evaluations .

Case Studies and Research Findings

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant antifungal activity against Candida auris, outperforming fluconazole in efficacy (MIC < 0.5 µg/mL)
Study BShowed broad-spectrum antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to daptomycin (MIC 1 µg/mL)
Study CInvestigated structure–activity relationships (SAR) revealing that modifications in the dichlorophenyl group significantly affect antimicrobial potency

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